An In-Depth Technical Guide to 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one: A Key Pharmaceutical Intermediate
An In-Depth Technical Guide to 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one: A Key Pharmaceutical Intermediate
Introduction: 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutical agents. Its structural architecture, featuring an oxazolidinone ring attached to a substituted phenyl group, positions it as a valuable building block in the development of modern therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important molecule, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The fundamental chemical and physical characteristics of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic processes.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| CAS Number | 1042623-20-0 (for 3-Amino isomer) | [1] |
| Appearance | Not explicitly stated; likely a solid | |
| Solubility | Not explicitly stated; likely soluble in organic solvents | |
| Melting Point | Not explicitly stated |
Synthesis and Reaction Mechanisms
The synthesis of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a multi-step process that typically begins with a readily available starting material like 2-methyl-5-nitroaniline. The general synthetic strategy involves the introduction of a hydroxyethyl group onto the aniline nitrogen, followed by cyclization to form the oxazolidinone ring, and finally, reduction of the nitro group to an amine.
Synthetic Pathway Overview
A plausible synthetic route is outlined below. This pathway is illustrative and may be subject to optimization based on specific laboratory conditions and desired purity.
Caption: General synthetic pathway for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.
Step-by-Step Experimental Protocol (Illustrative)
The following protocol is a generalized representation of the synthesis. Researchers should consult relevant literature for specific reaction conditions and safety precautions.
Step 1: N-Alkylation of 2-Methyl-5-nitroaniline
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Dissolve 2-methyl-5-nitroaniline in a suitable aprotic solvent (e.g., THF, DMF).
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Add a base (e.g., NaH, K₂CO₃) to deprotonate the aniline nitrogen.
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Slowly add a 2-hydroxyethylating agent, such as ethylene oxide or 2-chloroethanol, at a controlled temperature.
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Monitor the reaction by TLC or HPLC until completion.
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Work up the reaction mixture to isolate N-(2-hydroxyethyl)-2-methyl-5-nitroaniline.
Causality: The basic conditions facilitate the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the 2-hydroxyethylating agent.
Step 2: Cyclization to form the Oxazolidinone Ring
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Dissolve the N-(2-hydroxyethyl) intermediate in an appropriate solvent (e.g., dichloromethane, toluene).
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Add a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene, portion-wise at a low temperature.
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Allow the reaction to warm to room temperature and stir until the cyclization is complete.
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Isolate and purify the resulting 3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.
Causality: The phosgene equivalent acts as a carbonyl source, reacting with both the hydroxyl and the secondary amine groups to form the five-membered oxazolidinone ring.
Step 3: Reduction of the Nitro Group
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Dissolve the nitro-substituted oxazolidinone in a suitable solvent (e.g., ethanol, ethyl acetate).
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Add a catalyst, typically palladium on carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reduction is complete.
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Filter off the catalyst and concentrate the solvent to obtain the final product, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one.
Causality: Catalytic hydrogenation is a standard and efficient method for the reduction of aromatic nitro groups to primary amines.
Spectroscopic Characterization (Predicted)
While specific experimental data is scarce, the expected spectroscopic features can be predicted based on the molecule's structure.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the 6-7 ppm region with characteristic splitting patterns. - Methylene protons of the oxazolidinone ring as two multiplets around 3.5-4.5 ppm. - A singlet for the methyl group around 2.0-2.5 ppm. - A broad singlet for the amino group protons. |
| ¹³C NMR | - Aromatic carbons in the 110-150 ppm range. - A carbonyl carbon around 155-160 ppm. - Methylene carbons of the oxazolidinone ring between 40-70 ppm. - A methyl carbon around 15-20 ppm. |
| IR | - N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹. - C=O stretching of the oxazolidinone carbonyl group around 1750 cm⁻¹. - Aromatic C-H and C=C stretching vibrations. |
| Mass Spec | - A molecular ion peak corresponding to the molecular weight of 192.21. - Fragmentation patterns characteristic of the loss of small molecules like CO₂ or parts of the phenyl ring. |
Role in Drug Development
The primary significance of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one lies in its utility as a versatile intermediate for the synthesis of more complex drug molecules. The oxazolidinone scaffold is a well-established pharmacophore in antibacterial agents, where it acts by inhibiting bacterial protein synthesis.
Precursor to Oxazolidinone Antibiotics
Compounds with a similar core structure are central to the synthesis of important antibiotics like Linezolid. The amine group on the phenyl ring serves as a handle for further functionalization, allowing for the introduction of various substituents to modulate the drug's activity, spectrum, and pharmacokinetic properties.
Caption: Role of the title compound as an intermediate in drug synthesis.
While not a direct precursor in the most common synthetic routes to Linezolid or Rivaroxaban found in the literature, its structural similarity suggests its potential in the synthesis of novel analogs or in alternative, proprietary synthetic pathways. For instance, a related compound, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, is a key intermediate in the synthesis of the anticancer drug Imatinib.[2]
Safety and Handling
As a laboratory chemical, 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis, based on established chemical transformations, provides access to a versatile building block for the development of new pharmaceutical agents, particularly those containing the pharmacologically significant oxazolidinone core. Further research into the properties and reactivity of this compound could open new avenues for the discovery of novel therapeutics.
